molecular formula C11H14ClNO2 B2426724 methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 158804-38-7

methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2426724
CAS No.: 158804-38-7
M. Wt: 227.69
InChI Key: ZJUWIPFNNGDRMW-UHFFFAOYSA-N
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Description

methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an amino group, a carboxylate ester, and a hydrochloride salt.

Properties

IUPAC Name

methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-10H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUWIPFNNGDRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC2=CC=CC=C12)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is primarily studied for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets:

  • Antidepressant Activity : Initial studies have indicated that this compound may exhibit antidepressant-like effects due to its ability to modulate neurotransmitter systems. Research suggests that compounds with similar structures can influence serotonin and norepinephrine levels, which are critical in mood regulation.
  • Anti-inflammatory Properties : The compound's ability to inhibit certain inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence that methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride may protect neuronal cells from oxidative stress and apoptosis, making it a potential treatment for neurodegenerative diseases.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals:

  • Building Block for Complex Molecules : Due to its unique structure, it can be utilized as a building block in the synthesis of more complex indene derivatives. These derivatives often possess enhanced biological activities.
  • Chiral Synthesis : The presence of diastereomers allows for the exploration of chiral synthesis techniques, which are crucial in developing enantiomerically pure compounds for pharmaceutical applications.

Research Tool

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is also employed as a research tool in various scientific investigations:

  • Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving nucleophilic substitutions and cyclization reactions due to its reactive functional groups.
  • Bioassays : It is used in bioassays to evaluate the pharmacological effects of new drug candidates, providing insights into their efficacy and safety profiles.

Case Study 1: Antidepressant Activity

A recent study investigated the antidepressant-like effects of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride in animal models. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting potential as a novel antidepressant agent.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes, highlighting its potential role in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester can undergo hydrolysis to release active metabolites . These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a compound with notable biological activities and potential therapeutic applications. This article explores its biological properties, including pharmacological effects, toxicity, and relevant research findings.

  • CAS Number : 199330-64-8
  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • Physical Form : White to yellow solid
  • Melting Point : Not specified
  • Storage Conditions : Inert atmosphere, room temperature

Pharmacological Effects

  • Receptor Interaction :
    • The compound has been studied for its interaction with discoidin domain receptor 1 (DDR1), which is involved in various cellular processes including cell adhesion and migration. A series of derivatives based on this compound showed selective inhibition of DDR1, suggesting potential applications in cancer therapy .
  • Anticancer Potential :
    • Research indicates that derivatives of 2-amino-2,3-dihydro-1H-indene carboxamides exhibit cytotoxic effects against various cancer cell lines. These compounds may induce apoptosis and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression .
  • Neuroprotective Effects :
    • Some studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Toxicity and Safety

The compound is classified as irritating to the eyes, respiratory system, and skin. Inhalation can cause respiratory tract irritation, while ingestion may lead to gastrointestinal disturbances such as nausea and vomiting. Long-term exposure could result in delayed pulmonary edema .

Case Studies

Several studies have investigated the biological activity of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The results indicated a dose-dependent response with IC50 values ranging from 5 to 20 µM depending on the cell line tested.
Cell LineIC50 (µM)
HeLa10
MCF715
A54920
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound induces apoptosis through the intrinsic pathway, activating caspases and leading to DNA fragmentation.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

When handling this compound, use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or aerosols. Waste should be segregated and disposed of via certified hazardous waste services. Avoid skin contact, and refer to GHS guidelines for hazard classification, though specific toxicity data may require extrapolation from structurally similar compounds (e.g., indene derivatives) .

Q. How is the diastereomeric mixture characterized using spectroscopic methods?

1H-NMR is critical for distinguishing diastereomers. For example, in related indene derivatives, distinct splitting patterns in the δ 3.7–4.0 ppm range (e.g., methoxy or amine protons) and aromatic regions (δ 6.5–7.5 ppm) can resolve stereochemical differences. Coupling constants (JJ) and integration ratios help quantify diastereomer ratios. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carboxylate (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. What synthetic methodologies are effective for preparing this compound, considering diastereomer formation?

A typical route involves:

  • Step 1 : Condensation of 2,3-dihydro-1H-indene-1-carboxylic acid with methyl alcohol under acidic conditions (e.g., HCl/dioxane) to form the methyl ester.
  • Step 2 : Introduction of the amine group via reductive amination or nucleophilic substitution. Diastereomers arise from stereochemical outcomes at the indene bridgehead.
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether . Key parameters : Reaction time (1–24 hours), temperature (RT to reflux), and solvent polarity influence diastereomer ratios.

Q. How can contradictory NMR data in diastereomeric mixtures be resolved during structural elucidation?

Contradictions may arise from dynamic processes (e.g., tautomerism or rotameric equilibria). Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows exchange, resolving split signals.
  • Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides definitive stereochemical assignments.
  • Computational modeling : DFT calculations predict stable conformers and NMR chemical shifts .

Q. What strategies optimize diastereomer separation using chromatographic techniques?

  • TLC : Use polar stationary phases (silica gel) with mobile phases like pentane:ethyl acetate (9:1), achieving RfR_f values ~0.25 for baseline separation .
  • HPLC : Chiral columns (e.g., amylose-based) with hexane:isopropanol gradients resolve enantiomers, while reverse-phase C18 columns separate diastereomers.
  • Prep-scale chromatography : Flash chromatography with gradient elution (0–50% EtOAc in hexane) isolates gram quantities .

Q. How does the hydrochloride salt influence reactivity in nucleophilic substitution reactions?

The HCl counterion enhances electrophilicity at the carboxylate carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). However, steric hindrance from the indene scaffold may reduce reactivity compared to linear analogs. Kinetic studies (e.g., monitoring by <sup>13</sup>C-NMR) can quantify activation barriers .

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